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Compound of Interest

Compound Name: N-Boc-diethanolamine

Cat. No.: B1683091 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-
diethanolamine (tert-Butyl N,N-bis(2-hydroxyethyl)carbamate), a versatile building block in

organic synthesis. This document outlines the expected nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for

their acquisition.

Core Spectroscopic Data
The following tables summarize the expected quantitative spectroscopic data for N-Boc-
diethanolamine. This data is crucial for the structural elucidation and purity assessment of the

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.70 t 4H -N-CH₂-CH₂-OH

~3.40 t 4H -N-CH₂-CH₂-OH

~2.50 br s 2H -OH

1.45 s 9H -C(CH₃)₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

~156.5 C=O (carbamate)

~79.5 -C(CH₃)₃

~60.5 -N-CH₂-CH₂-OH

~51.0 -N-CH₂-CH₂-OH

~28.5 -C(CH₃)₃

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Broad O-H stretch (alcohol)

2975-2850 Medium-Strong C-H stretch (alkane)

~1690 Strong C=O stretch (carbamate)

~1400 Medium C-H bend (alkane)

~1160 Strong C-N stretch

~1050 Strong C-O stretch (primary alcohol)
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Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data (Electrospray Ionization, ESI)

m/z (amu) Ion Notes

206.14 [M+H]⁺ Protonated molecular ion.[1]

228.12 [M+Na]⁺ Sodium adduct.[1]

204.12 [M-H]⁻ Deprotonated molecular ion.[1]

150.11 [M-56+H]⁺
Loss of isobutylene from the

Boc group.

132.08 [M-C₄H₉O+H]⁺ Loss of the tert-butoxy group.

104.07 [M-Boc+H]⁺ Loss of the entire Boc group.

Note: The predicted NMR and IR data are based on the chemical structure of N-Boc-
diethanolamine and typical values for similar functional groups. Actual experimental values

may vary slightly.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of N-Boc-diethanolamine in 0.6-0.7

mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

¹H NMR Acquisition:

Tune and match the probe for the ¹H frequency.

Acquire the spectrum at 298 K.
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Use a standard single-pulse experiment with a 30° pulse angle.

Set the spectral width to cover a range of -2 to 12 ppm.

Employ a relaxation delay of 1-2 seconds.

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Tune and match the probe for the ¹³C frequency.

Acquire the spectrum at 298 K.

Use a proton-decoupled pulse sequence (e.g., zgpg30).

Set the spectral width to cover a range of 0 to 200 ppm.

Employ a relaxation delay of 2-5 seconds.

Acquire a larger number of scans (typically 1024 or more) due to the lower natural

abundance of ¹³C.

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs).

Phase and baseline correct the resulting spectra. Reference the ¹H spectrum to the residual

CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: As N-Boc-diethanolamine is a liquid at room temperature, a thin film

can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or

potassium bromide (KBr) plates.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean salt plates.
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Place the sample in the spectrometer's sample compartment.

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of N-Boc-diethanolamine (approximately 1

mg/mL) in a suitable solvent such as methanol or acetonitrile.

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI)

source.

Data Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

Operate the ESI source in both positive and negative ion modes to detect

protonated/sodiated and deprotonated species, respectively.

Set the capillary voltage, cone voltage, and desolvation gas temperature and flow rate to

optimal values for the compound.

Acquire the mass spectrum over a mass-to-charge (m/z) range of 50 to 500 amu.

Data Processing: The instrument's software will process the raw data to generate the mass

spectrum, showing the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of N-Boc-diethanolamine.

Caption: Logical workflow for the spectroscopic analysis of N-Boc-diethanolamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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